9-Hydroperoxy-9-methylfluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18774-09-9 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
9-hydroperoxy-9-methylfluorene |
InChI |
InChI=1S/C14H12O2/c1-14(16-15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 |
InChI Key |
HSOVYQBHMNRGKG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
Other CAS No. |
18774-09-9 |
Synonyms |
9-hydroperoxy-9-methylfluorene 9-MF-OOH |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 9 Hydroperoxy 9 Methylfluorene
Oxidative Reactions and Pathways
While hydroperoxides are a class of compounds known for their oxidizing capabilities, the specific utility of 9-Hydroperoxy-9-methylfluorene as a standard reagent in general organic synthesis is not extensively documented in literature. Its primary role is often characterized as an intermediate in metabolic and oxidative degradation pathways rather than a standalone oxidative agent. However, analogous hydroperoxides are utilized in various oxidative transformations. For instance, peroxide-mediated Wacker-type oxidations can convert terminal olefins into methyl ketones. nih.gov In these reactions, a hydroperoxide can be involved in the generation of a reactive peroxymetallation intermediate. nih.gov The chemistry of hydroperoxides also includes their decomposition, which can initiate free-radical chain reactions, leading to secondary oxidation products like ketones. researchgate.net
Hydroperoxides, including structures analogous to this compound, are often products of photooxidation reactions involving singlet oxygen (¹O₂). ucf.edunih.gov These reactions typically proceed through a Type II mechanism. nih.govcuny.edu In a Type II photosensitized oxidation, a sensitizer (B1316253) molecule absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. cuny.edu This triplet sensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet diradical, to generate the highly reactive electrophilic singlet oxygen. cuny.eduresearchgate.net
Once generated, singlet oxygen can react with organic substrates through several pathways: ucf.edu
Ene Reaction: Alkenes with allylic hydrogens can react with singlet oxygen to form allylic hydroperoxides. ucf.edu
[4+2] Cycloaddition: Conjugated dienes can react with singlet oxygen in a Diels-Alder-type reaction to yield endoperoxides. ucf.educuny.edu
[2+2] Cycloaddition: Electron-rich alkenes can react with singlet oxygen to form dioxetanes, which are often thermally unstable. ucf.edu
Fluorene-based compounds themselves can act as photosensitizers for the generation of singlet oxygen, which is a key reactive oxygen species in applications like photodynamic therapy. ucf.edu The formation of hydroperoxides from the reaction of singlet oxygen with organic molecules is a fundamental process in the photooxidation of materials like polyolefins and polyamides. researchgate.net
Reductive Transformations of the Hydroperoxy Moiety
A primary reductive pathway for this compound involves its conversion to the corresponding alcohol, 9-Hydroxy-9-methylfluorene. nih.govnih.gov This transformation is a critical step in the metabolism of 9-methylfluorene (B46981), where the hydroperoxide acts as an intermediate. nih.gov
The enzymatic reduction of this compound to 9-Hydroxy-9-methylfluorene is notably mediated by the cytochrome P-450 enzyme system. nih.govnih.gov Studies using rat liver microsomes have shown that 9-methylfluorene is metabolized into both this compound and 9-Hydroxy-9-methylfluorene. nih.gov The direct involvement of cytochrome P-450 was confirmed using a reconstituted enzyme system. nih.gov
Significantly, cytochrome P-450 by itself is capable of catalyzing the reduction of the hydroperoxide to the alcohol. nih.gov The presence of NADPH can enhance this peroxidative reaction, although NADPH-cytochrome P-450 reductase does not appear to have an effect. nih.gov In some enzymatic preparations, the conversion of the hydroperoxide to the alcohol is so rapid that the hydroperoxide intermediate is difficult to detect. nih.gov The accumulation of this compound for identification can be achieved by using inhibitors like metyrapone (B1676538), which slows its conversion to the alcohol. nih.govnih.gov Another inhibitor, SKF-525A, strongly inhibits the formation of both the hydroperoxide and the alcohol from the parent compound, 9-methylfluorene. nih.gov
Enzymatic Metabolism of 9-Methylfluorene
| Substrate | Enzyme System | Products | Inhibitors | Effect of Inhibitor |
|---|---|---|---|---|
| 9-Methylfluorene | Cytochrome P-450 | This compound, 9-Hydroxy-9-methylfluorene | SKF-525A | Strongly inhibits formation of both oxygenation products. nih.gov |
The metabolic pathway of 9-methylfluorene serves as a biological example of a tandem oxidation-reduction sequence within a fluorenyl system. The initial step is the cytochrome P-450-mediated oxidation (hydroperoxidation) of 9-methylfluorene to yield this compound. nih.gov This is immediately followed by a reductive step, also mediated by cytochrome P-450, where the hydroperoxy group is reduced to a hydroxyl group, forming 9-Hydroxy-9-methylfluorene. nih.gov This sequence demonstrates a rapid, enzyme-catalyzed cascade where an initial oxidation product is further transformed through reduction in the same biological system.
Pathways for Conversion to 9-Hydroxy-9-methylfluorene
Radical Chemistry and Reactions of Peroxy Species
The chemistry of peroxy radicals derived from hydroperoxides, such as this compound, is characterized by a complex interplay of abstraction, addition, and termination reactions. These highly reactive intermediates play a crucial role in a variety of chemical transformations.
Reactivity Profiles of Peroxy Radicals Derived from Hydroperoxides
Peroxy radicals (ROO•) are key intermediates in the oxidation of organic compounds. Their reactivity is governed by the nature of the "R" group and the reaction conditions. The peroxy radical derived from this compound, the 9-methylfluorenylperoxy radical, possesses a resonance-stabilized fluorenyl moiety, which influences its stability and reaction pathways.
Peroxy radicals are capable of abstracting hydrogen atoms from other molecules, a fundamental process in radical chain reactions. The feasibility of this reaction is dependent on the bond dissociation energy (BDE) of the C-H bond being broken. Peroxy radicals will preferentially abstract the most weakly bound hydrogen atom. For instance, tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds, making them more susceptible to abstraction. masterorganicchemistry.com Benzylic and allylic C-H bonds are particularly weak due to the resonance stabilization of the resulting radical, making them prime targets for abstraction by peroxy radicals. masterorganicchemistry.com
The reaction can be represented as: ROO• + R'H → ROOH + R'•
The selectivity of hydrogen abstraction is illustrated by the BDEs of various types of C-H bonds.
| Type of C-H Bond | Example Compound | Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Primary (sp³) | Ethane (CH₃-H) | 101 |
| Secondary (sp³) | Propane (CH₃CH₂CH₂-H) | 98 |
| Tertiary (sp³) | Isobutane ((CH₃)₃C-H) | 96 |
| Benzylic | Toluene (C₆H₅CH₂-H) | 85 |
| Allylic | Propene (CH₂=CHCH₂-H) | 88 |
Data sourced from multiple chemical literature sources. ucla.edumsu.edupitt.eduwordpress.com
Peroxy radicals can also undergo intramolecular hydrogen abstraction, or autoxidation, a process that is particularly important in atmospheric and combustion chemistry. This typically occurs through a five-, six-, or seven-membered ring transition state, with 1,5- and 1,6-hydrogen shifts being the most common. In a 1,5-hydrogen shift, the peroxy radical abstracts a hydrogen atom from the fifth atom in the chain, forming a hydroperoxyalkyl radical.
For the 9-methylfluorenylperoxy radical, the rigid, planar structure of the fluorene (B118485) ring system would likely impose significant steric constraints on the formation of the cyclic transition states required for intramolecular hydrogen abstraction from the fluorene ring itself. However, intramolecular abstraction from the methyl group is theoretically possible, though it would involve a strained four-membered ring transition state, which is generally less favorable.
Radical chain reactions are terminated by processes that consume radicals without generating new ones. For peroxy radicals, the primary termination pathways involve self-reaction or reaction with other radical species.
The self-reaction of two peroxy radicals can proceed through various channels, as described by the Russell mechanism for primary and secondary peroxy radicals, which yields an alcohol and a carbonyl compound, or through the formation of non-terminating alkoxy radicals. For tertiary peroxy radicals, such as the 9-methylfluorenylperoxy radical, the reaction is more complex and can lead to the formation of a tetroxide intermediate, which can then decompose.
Termination can also occur through reaction with other radicals. For example, the reaction of a peroxy radical with a hydroperoxyl radical (HOO•) is a significant termination step in some systems, producing a hydroperoxide and molecular oxygen: ROO• + HOO• → ROOH + O₂
Generation and Characterization of Hydroxyl Radicals from Photolytic Processes of Related Hydroperoxides
Hydroperoxides can undergo photolytic cleavage of the weak O-O bond upon exposure to ultraviolet radiation, generating a hydroxyl radical (•OH) and an alkoxy radical (RO•). libretexts.orgnih.gov This process is a significant source of highly reactive hydroxyl radicals in various chemical systems. libretexts.orgacs.org
ROOH + hν → RO• + •OH
Studies on the photolysis of organic hydroperoxides like tert-butyl hydroperoxide and cumene (B47948) hydroperoxide have shown that they can be efficient sources of hydroxyl radicals. polimi.itresearchgate.net The quantum yield for OH generation from the photolysis of some organic hydroperoxides has been found to be substantial. researchgate.net The generated hydroxyl radicals are highly reactive and can initiate further radical chain reactions by abstracting hydrogen atoms from other molecules.
Mechanisms of Dioxygenation for Substrates Yielding Stable Radicals
The formation of hydroperoxides often involves the reaction of a carbon-centered radical with molecular oxygen (dioxygen). Molecular oxygen is a diradical in its ground state (triplet oxygen) and readily reacts with many organic radicals. ucla.edulibretexts.org For substrates that form resonance-stabilized radicals, such as the benzyl (B1604629) radical, the reaction with oxygen is a key step in their oxidation. acs.org
The benzyl radical, which shares structural similarities with the 9-fluorenyl radical, reacts with O₂ to form a benzylperoxy radical. acs.org This reaction is typically fast and reversible. The stability of the initial radical plays a role in the kinetics and thermodynamics of the dioxygenation process. While highly stabilized radicals may be less reactive towards oxygen, the formation of a peroxy radical is often a crucial step in their subsequent transformation. The resulting peroxy radical can then participate in the hydrogen abstraction and termination reactions described above to ultimately form a stable hydroperoxide.
Investigations into Base-Catalyzed and Other Ionic Reactivities at the C9-Position
Detailed investigations into the base-catalyzed and other ionic reactivities of this compound at the C9-position are not extensively documented in publicly available scientific literature. While the metabolism of 9-methylfluorene to this compound and its subsequent enzymatic conversion to 9-hydroxy-9-methylfluorene has been reported, specific studies detailing the mechanisms of its decomposition or rearrangement under general basic or ionic conditions are scarce. wiley-vch.de
In broader chemical literature, the reactivity of organic hydroperoxides in the presence of bases is known to proceed through various pathways, often involving the formation of an alkoxide intermediate followed by rearrangement or decomposition. For tertiary hydroperoxides like this compound, a base can abstract the acidic hydroperoxy proton, leading to the formation of a hydroperoxide anion. The subsequent reactivity of this anion would be influenced by the stability of the fluorenyl system and the nature of the reaction conditions.
One potential, though not specifically documented for this compound, pathway is a base-catalyzed decomposition. This could involve the heterolytic cleavage of the oxygen-oxygen bond, potentially leading to the formation of 9-hydroxy-9-methylfluorene and other oxidation products.
Another theoretical possibility is a rearrangement reaction analogous to the Hock rearrangement, which typically occurs under acidic conditions but can have base-mediated variations. Such a rearrangement in this compound would involve the migration of one of the groups attached to the C9-carbon to the adjacent oxygen atom upon cleavage of the O-O bond. However, without experimental data, the migratory aptitude of the methyl group versus a phenyl ring within the fluorene system under basic conditions remains speculative.
Due to the lack of specific research on the base-catalyzed and ionic reactions of this compound, a data table detailing reaction products and yields cannot be constructed at this time. Further experimental investigation is required to elucidate the specific chemical transformations and reaction mechanisms that occur at the C9-position of this compound under ionic and base-catalyzed conditions.
Analysis of Decomposition Pathways and Stability Characteristics of 9 Hydroperoxy 9 Methylfluorene
Thermal Decomposition Studies and Kinetic Characterization
The primary unimolecular decomposition pathway involves the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide moiety (O-O). This process leads to the formation of an alkoxy radical (9-methyl-9-fluorenoxyl radical) and a hydroxyl radical (•OH). This dissociation is often the rate-determining step in the thermal decomposition of hydroperoxides, particularly in the gas phase or in inert solvents at low concentrations. High-level ab initio calculations on similar hydroperoxyalkyl radicals have shown that dissociation occurs through the rotation of the C−O(OH) bond, rather than simple elongation of the CO-OH bond. researchgate.net This unimolecular route is one of the fundamental competitive reactions governing the thermal stability of the compound. acs.org
The decomposition of 9-Hydroperoxy-9-methylfluorene can be significantly accelerated by the presence of reactive intermediates, most notably hydroxyl radicals (•OH). acs.org The hydroxyl radical is a nonselective and potent oxidant that can readily react with a wide range of organic compounds. nih.gov It can attack the hydroperoxide, leading to a chain reaction that propagates decomposition. This induced decomposition is a key competitive channel. acs.org The hydroxyl radical itself can be generated from the unimolecular decomposition of the hydroperoxide (as seen in 4.1.1), creating a self-propagating degradation cycle. acs.org The presence of hydroxyl radicals during similar reactions has been confirmed experimentally. researchgate.net
Interactive Table: Thermal Decomposition Pathways
Select a pathway from the dropdown to see its description.
Unimolecular Decomposition
Homolytic cleavage of the O-O bond to form an alkoxy radical and a hydroxyl radical. It is a fundamental first-order process. acs.org
Photolytic Decomposition Mechanisms and Quantum Yields
Exposure to light, particularly in the UV spectrum, provides an alternative route for the decomposition of this compound. Photolytic pathways often involve different intermediates and product distributions compared to thermal decomposition.
Under photolytic conditions, the primary decomposition event is the homolytic cleavage (homolysis) of the peroxide bond (O-O). researchgate.net This reaction is initiated by the absorption of a photon, which provides the necessary energy to break the bond, generating an alkoxy and a hydroxyl radical. This process is analogous to the initial step in unimolecular thermal decomposition but is driven by light energy instead of heat. The formation of products from irradiation is rationalized in terms of this initial homolysis of the hydroperoxide bond. researchgate.net Studies on similar furocoumarin hydroperoxides have found that the quantum yields for photolytic decomposition can range from 0.03 to 0.85. researchgate.net The generation of hydroxyl radicals under photolytic conditions has been established through trapping experiments. researchgate.net
Quantitative Assessment of Photolytic Decomposition Efficiencies (e.g., Quantum Yields in Analogous Compounds)
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. In the context of this compound, direct quantum yield data is scarce, but valuable insights can be drawn from studies on analogous fluorene (B118485) derivatives and other organic hydroperoxides.
Research into the photochemistry of 9-substituted fluorenols reveals that the quantum yields of reaction (Φr), representing the disappearance of the substrate, are significantly influenced by the substituents and the solvent environment. For instance, the photolysis of 2,7-disubstituted-9-fluorenols in aqueous methanol (B129727) shows reaction quantum yields ranging from 0.21 to 0.31. scispace.com These reactions are proposed to proceed through competing homolytic and heterolytic pathways, generating radical and carbocation intermediates, respectively. scispace.com The photolysis of 9-fluorenol itself in aqueous solution, which proceeds via heterolytic cleavage to form the 9-fluorenyl cation, has a reported quantum yield of 0.15. scispace.com
Studies on furocoumarin hydroperoxides, which also feature a hydroperoxide group susceptible to photolysis, show a wide range of quantum yields for decomposition, from 0.03 to 0.85. researchgate.net The decomposition mechanism in this case was identified as the homolysis of the hydroperoxide O-O bond. researchgate.net This variability highlights the sensitivity of photolytic efficiency to the specific molecular structure. The most reactive of these hydroperoxides (Φ = 0.85) was found to be highly efficient at inducing oxidative DNA modification through the generation of hydroxyl radicals under photolytic conditions. researchgate.net
The table below summarizes the reaction quantum yields for the photolysis of several fluorene derivatives, providing a comparative basis for estimating the potential photochemical reactivity of this compound.
| Compound | Solvent | Quantum Yield (Φr) | Reference |
| 2,7-Dihydroxy-9-fluorenol | 1:1 CH3OH–H2O | 0.21 | scispace.com |
| 2,7-Dimethoxy-9-fluorenol | 1:1 CH3OH–H2O | 0.31 | scispace.com |
| 2,7-Dimethoxy-9-acetoxyfluorene | 1:1 CH3OH–H2O | 0.21 | scispace.com |
| 2-Hydroxy-9-fluorenol | Aqueous Methanol | 0.24 | scispace.com |
| 9-Fluorenol | Aqueous Solution | 0.15 | scispace.com |
| Furocoumarin Hydroperoxide (2a) | Not Specified | 0.85 | researchgate.net |
These values indicate that the photolytic decomposition of hydroperoxides attached to complex aromatic systems like fluorene can be a highly efficient process. The primary photochemical event is typically the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group, which leads to the formation of radical intermediates. scispace.comresearchgate.net
Catalytic Decomposition Pathways (e.g., Palladium-Catalyzed Processes for Related Fluorene Derivatives)
While direct studies on the palladium-catalyzed decomposition of this compound are not extensively documented, the interplay between palladium catalysts and hydroperoxides in reactions involving fluorene derivatives is an area of active research. Palladium-catalyzed oxidation reactions often utilize molecular oxygen as the terminal oxidant, and these processes can involve the in situ formation and subsequent reaction of hydroperoxide species. nih.govrsc.org
A relevant example is the palladium-catalyzed intramolecular aryl C-H amination of 2-aminobiphenyl (B1664054) derivatives to form carbazoles (a core structure related to fluorene). In some systems, this transformation is promoted by the addition of a primary alcohol and uses 1,4-dioxane (B91453) as the solvent. nih.gov Mechanistic studies have revealed that the reaction's success is dependent on the generation of 1,4-dioxan-2-hydroperoxide from the solvent via autoxidation. nih.govrsc.org This hydroperoxide, formed in situ, is believed to be the active oxidant that facilitates the key C-N bond-forming step in the catalytic cycle. rsc.org
The proposed general mechanism highlights the following key observations:
A direct correlation exists between the formation of the hydroperoxide and the generation of the carbazole (B46965) product. nih.govrsc.org
The palladium catalyst, in conjunction with an additive like glycolic acid, promotes the oxidative decomposition of the dioxane solvent to generate the hydroperoxide. nih.gov
This in situ generated hydroperoxide is thought to oxidize an arylpalladium(II) intermediate to a higher oxidation state, from which reductive elimination can occur to form the final product. rsc.org
This process demonstrates a pathway where a hydroperoxide is not the initial substrate but a crucial, catalytically generated intermediate that is consumed to drive the desired transformation of a fluorene-type molecule. This suggests a plausible mechanism for the involvement of this compound in palladium-catalyzed systems. It could potentially act as an oxidant for a reduced palladium center (e.g., Pd(0) or Pd(II)) to regenerate a higher-valent palladium species necessary for a catalytic cycle, while itself being reduced to the corresponding alcohol, 9-hydroxy-9-methylfluorene.
The table below outlines the key components and their proposed roles in a palladium-catalyzed oxidation system involving an in situ generated hydroperoxide.
| Component | Proposed Role | Reference |
| Palladium(II) Acetate | Catalyst Precursor | nih.govrsc.org |
| Diazafluorene (DAF) Ligand | Ligand for Palladium, enhances catalytic activity | nih.govrsc.org |
| 1,4-Dioxane | Solvent and source of hydroperoxide | nih.gov |
| Glycolic Acid | Additive promoting hydroperoxide formation | nih.gov |
| Oxygen (O2) | Terminal Oxidant | nih.govacs.org |
| 1,4-Dioxan-2-hydroperoxide | In situ generated oxidant for the Pd center | nih.govrsc.org |
| 2-Aminobiphenyl Derivative | Substrate (analogous to a fluorene precursor) | nih.govrsc.org |
This catalytic strategy, which leverages the oxidative power of hydroperoxides within a palladium-catalyzed cycle, represents an important pathway for the transformation of fluorene-related structures. rsc.org
Role of 9 Hydroperoxy 9 Methylfluorene As a Reactive Chemical Intermediate
Precursor in the Synthesis of More Complex Organic Molecules
The primary role of 9-hydroperoxy-9-methylfluorene in organic synthesis is as a precursor to other valuable fluorene (B118485) derivatives. Its formation, typically through the oxidation of 9-methylfluorene (B46981), is often the initial activating step in a multi-step synthesis. The subsequent decomposition or reaction of the hydroperoxide group opens up pathways to introduce different functional groups at the highly reactive C9 position.
The decomposition of this compound most commonly leads to two key products: 9-hydroxy-9-methylfluorene and 9-fluorenone (B1672902). The formation of these products is a critical step in the functionalization of the fluorene core.
The oxidation of 9-methylfluorene can yield 9-hydroxy-9-methylfluorene, with the hydroperoxide being the initial product which is subsequently reduced. psu.edu Studies on the metabolism of fluorene derivatives also point to a hydroperoxide intermediate. For instance, the metabolism of N-3-fluorenyl acetamide (B32628) is suggested to proceed through the formation of 3-acetamido-9-fluorene hydroperoxide, which is then converted to the more stable 9-oxo derivative. nih.gov This provides a biochemical analogy for the transformation of this compound to 9-fluorenone.
The aerobic oxidation of various 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) is an efficient method for producing 9-fluorenones in high yields. researchgate.netrsc.org This transformation proceeds via a hydroperoxide intermediate. The initial deprotonation at the C9 position, which is acidic, followed by reaction with oxygen, forms the hydroperoxide anion, which then eliminates a hydroxide ion to yield the ketone.
| Precursor | Intermediate | Product(s) | Transformation |
| 9-Methylfluorene | This compound | 9-Hydroxy-9-methylfluorene | Oxidation followed by reduction psu.edu |
| 9-Methylfluorene | This compound | 9-Fluorenone | Base-catalyzed aerobic oxidation researchgate.netrsc.org |
Participation in Broader Fluorene Derivative Transformation Sequences
The conversion of this compound to the corresponding alcohol (9-hydroxy-9-methylfluorene) or ketone (9-fluorenone) is a gateway to a wide array of other fluorene derivatives. These products serve as versatile building blocks for more complex molecules used in materials science and medicinal chemistry. researchgate.netthieme-connect.de For example, 9-fluorenone is a common starting material for the synthesis of compounds like 9,9-bis(hydroxymethyl)fluorene, which in turn can be used to produce other derivatives such as 9,9-bis(methoxymethyl)fluorene, a compound utilized as an electron donor for Ziegler-Natta catalysts. google.comgoogle.com
The alcohol, 9-hydroxy-9-methylfluorene, can undergo reactions typical of tertiary alcohols, such as dehydration or substitution, to introduce further diversity at the C9 position. The ketone, 9-fluorenone, can be transformed into a variety of derivatives, for instance, through Wittig-type reactions to form 9-methylene-9H-fluorene or by reaction with organometallic reagents to create other tertiary alcohols. chemicalbook.com The initial formation and subsequent reaction of this compound are thus crucial steps integrated into longer synthetic sequences for highly functionalized fluorene structures. rsc.org
Controlled Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals) for Chemical Studies
The peroxide bond (O-O) in this compound is relatively weak and can be cleaved under specific conditions, such as through thermal or photochemical induction, to generate reactive oxygen species. This process involves the homolytic cleavage of the O-O bond, which can lead to the formation of a hydroxyl radical (•OH) and a 9-methylfluorenyloxy radical.
Studies on other organic hydroperoxides have demonstrated their utility as sources of hydroxyl radicals for specific applications. For example, certain furocoumarin hydroperoxides, upon photolysis, serve as convenient sources of hydroxyl radicals for studying DNA damage. researchgate.net The decomposition of hydroperoxides can be influenced by various factors, with several competitive pathways available, including unimolecular or bimolecular decomposition, and decomposition induced by radicals like the hydroxyl radical. acs.org The photodecomposition of related peresters, such as tert-butyl 9-methylfluorene-9-percarboxylate, has also been shown to proceed via radical intermediates. acs.org This body of evidence suggests that this compound can be employed as a controlled source of hydroxyl radicals for chemical and biological studies, allowing for the investigation of oxidative processes in a targeted manner.
Theoretical and Computational Chemistry Approaches Applied to 9 Hydroperoxy 9 Methylfluorene
Application of Ab Initio Calculations and Kinetic Modeling for Hydroperoxide Reactions
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for investigating the fundamental properties of molecules. In the context of hydroperoxides, these calculations can be used to determine geometries, energies, and vibrational frequencies of reactants, transition states, and products. This information is crucial for building accurate kinetic models that can predict reaction rates and product distributions under various conditions.
For instance, theoretical investigations into the unimolecular decomposition of similar organic molecules often employ high-level ab initio methods to calculate potential energy surfaces. These calculations help in identifying the primary reaction channels, such as intramolecular hydrogen shifts and bond fissions. The calculated barrier heights for these reactions are then used in conjunction with theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine temperature and pressure-dependent rate constants. While specific ab initio studies on 9-Hydroperoxy-9-methylfluorene are not extensively detailed in publicly available literature, the methodologies applied to other organic hydroperoxides and related species provide a clear framework for how such investigations would proceed.
Development of Computational Models for Reaction Pathway Elucidation and Degradation Mechanisms
Computational models are instrumental in mapping out the complex reaction pathways and degradation mechanisms of molecules like this compound. These models go beyond simple kinetic predictions to provide a detailed, step-by-step picture of how the molecule transforms.
The elucidation of reaction pathways involves identifying all possible elementary reaction steps and the corresponding transition states that connect reactants to products. For this compound, this would involve exploring various decomposition routes, including homolytic cleavage of the peroxide bond to form radicals, as well as potential acid- or base-catalyzed rearrangement reactions. Computational methods can be used to calculate the activation energies for each potential step, thereby identifying the most favorable reaction pathways.
Understanding the degradation mechanisms is particularly important for assessing the stability and environmental fate of the compound. Computational models can simulate the degradation of this compound under different environmental conditions, such as exposure to light, heat, or other chemical species. These models can help to identify the primary degradation products and the time scales over which degradation occurs.
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical analysis provides fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. By solving the Schrödinger equation for the molecule, it is possible to obtain detailed information about its molecular orbitals, electron density distribution, and other electronic properties.
Reactivity descriptors, derived from quantum chemical calculations, are powerful tools for predicting how a molecule will behave in a chemical reaction. Some key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the energy gap between them, provide information about the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity.
Electron Density: The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which are indicative of nucleophilic and electrophilic sites, respectively.
Electrostatic Potential: The electrostatic potential map provides a visual representation of the charge distribution around the molecule, highlighting regions that are likely to interact with other charged or polar species.
For this compound, a quantum chemical analysis would likely reveal a high concentration of electron density on the oxygen atoms of the hydroperoxy group, making them susceptible to attack by electrophiles. The analysis would also provide insights into the stability of the radical species formed upon homolytic cleavage of the O-O bond, which is a key step in many of its reactions.
Advanced Applications in Organic Synthesis and Materials Science Research
Potential for Integration in Stereoselective Synthesis (Implied by Fluorene (B118485) C9-chirality)
The C9 position of the fluorene ring is a critical site for introducing chirality, making fluorene derivatives valuable scaffolds in asymmetric synthesis. The presence of two different substituents at this position, as in 9-Hydroperoxy-9-methylfluorene, renders the C9 carbon a stereocenter. This inherent chirality can be harnessed for applications in stereoselective synthesis, either by utilizing the compound as a chiral building block or as a precursor to chiral catalysts and ligands.
The development of catalytic asymmetric methods to synthesize chiral fluorenes has been a significant area of research. These methods often involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity. The synthesis of chiral 9-substituted fluorenes is of particular interest due to their potential as chiral ligands for asymmetric catalysis or as key intermediates in the synthesis of complex, biologically active molecules.
While the direct application of this compound in stereoselective synthesis is not yet extensively documented, its structure suggests several potential avenues for exploration. The hydroperoxy group can be a versatile functional handle for further transformations. For instance, it could be stereoselectively reduced to the corresponding alcohol, 9-hydroxy-9-methylfluorene, a compound that can serve as a chiral auxiliary or be incorporated into more complex chiral structures. Furthermore, the peroxide linkage itself can participate in a variety of stereocontrolled reactions, potentially enabling the synthesis of novel chiral molecules.
The table below summarizes key aspects of chirality at the C9 position of fluorene derivatives and the potential of this compound in this context.
| Feature | Description | Relevance to this compound |
| C9 Stereocenter | The C9 carbon of the fluorene ring becomes a stereocenter when substituted with two different groups. | The methyl and hydroperoxy groups at C9 make this compound a chiral molecule. |
| Chiral Building Block | Enantiomerically pure fluorene derivatives can be used as starting materials for the synthesis of complex chiral molecules. | Enantiomerically resolved this compound could serve as a versatile chiral building block. |
| Precursor to Chiral Ligands | The fluorene scaffold can be functionalized to create chiral ligands for asymmetric catalysis. | The hydroperoxy group can be chemically modified to introduce coordinating atoms for metal binding, leading to novel chiral ligands. |
| Stereoselective Transformations | The functional groups at C9 can undergo stereoselective reactions to create new stereocenters. | The hydroperoxy group can potentially direct stereoselective reactions at or near the C9 position. |
Exploration in the Development of Materials with Tailored Optical and Electrical Properties
Fluorene-based polymers and small molecules are renowned for their excellent optical and electrical properties, making them key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of fluorene derivatives are highly tunable through substitution at the C9 position and on the aromatic rings.
Substitution at the C9 position plays a crucial role in modulating the physical and electronic properties of fluorene-based materials. Bulky substituents at this position can prevent intermolecular aggregation, which often leads to undesirable changes in the emission spectra and reduced device performance. The introduction of a methyl group in this compound provides steric hindrance that can help maintain the desired optical properties in the solid state.
The hydroperoxy group is an unconventional substituent in the context of organic electronic materials. However, its presence could offer unique opportunities. The polar nature of the OOH group could influence the solubility and film-forming properties of the material. More intriguingly, the hydroperoxy group could act as a reactive site for post-polymerization modification or cross-linking, allowing for the creation of robust and stable thin films. Furthermore, the potential for the hydroperoxy group to participate in charge-transfer processes could lead to novel electronic behaviors.
The table below outlines the key properties of fluorene-based materials and the potential influence of the substituents in this compound.
| Property | General Role of Fluorene Core | Potential Influence of Substituents in this compound |
| High Photoluminescence Quantum Yield | The rigid, planar structure of the fluorene ring system leads to efficient light emission. | The methyl group can help preserve high quantum yields in the solid state by preventing aggregation. The impact of the hydroperoxy group is yet to be determined. |
| Good Charge Carrier Mobility | The extended π-conjugation of the fluorene system facilitates the transport of charge carriers. | The methyl group is electronically neutral and is not expected to significantly alter charge mobility. The polar hydroperoxy group might act as a charge trap or facilitate charge injection, depending on the device architecture. |
| Tunable Band Gap | The HOMO-LUMO energy levels can be modified by introducing electron-donating or electron-withdrawing groups. | The hydroperoxy group is weakly electron-withdrawing, which could lead to a slight lowering of the LUMO level and a widening of the band gap. |
| Morphological Stability | C9-disubstitution enhances the thermal and morphological stability of fluorene-based materials. | The methyl group contributes to this stability. The reactive nature of the hydroperoxy group could be utilized for cross-linking to further enhance stability. |
Utility as a Mechanistic Probe in Bio-organic Systems
Fluorene derivatives are often highly fluorescent, a property that has been exploited in the development of fluorescent probes for biological imaging. The hydroperoxy functional group is a key species in the study of oxidative stress and redox signaling in biological systems. The combination of these two features in this compound suggests its potential as a mechanistic probe in bio-organic systems.
The hydroperoxy group can react with various biological molecules and reactive oxygen species (ROS), leading to changes in the fluorescence properties of the fluorene core. This "turn-on" or "turn-off" fluorescence response could be used to detect and quantify specific analytes or to monitor enzymatic activity. For example, the reaction of this compound with enzymes such as peroxidases could lead to the formation of fluorescent products, providing a means to assay enzyme activity.
Furthermore, the compound could be used to study the mechanisms of oxidative damage in cells. By introducing this compound into a biological system, one could monitor its interactions with cellular components and the subsequent generation of fluorescent or chemiluminescent signals. This could provide valuable insights into the pathways of lipid peroxidation, protein oxidation, and other processes related to oxidative stress.
The table below details the potential applications of this compound as a mechanistic probe.
| Application | Principle | Potential Utility of this compound |
| Enzyme Assays | The hydroperoxy group can serve as a substrate for enzymes like peroxidases and catalases. | The enzymatic reaction could lead to the formation of a fluorescent product, allowing for the sensitive detection of enzyme activity. |
| Detection of Reactive Oxygen Species (ROS) | The hydroperoxy group can react with ROS, leading to a change in the fluorescence of the fluorene core. | Could be developed into a fluorescent probe for the detection of specific ROS in biological systems. |
| Studying Oxidative Stress | The compound can be introduced into cells to mimic or study the effects of hydroperoxides. | The subsequent reactions and localization of the molecule could be monitored through its fluorescence, providing insights into the mechanisms of oxidative damage. |
| Chemiluminescence Probes | The decomposition of the hydroperoxy group can sometimes lead to the emission of light (chemiluminescence). | The chemiluminescent properties of this compound could be explored for highly sensitive detection methods in bio-organic assays. |
Q & A
Q. What are the standard enzymatic methods for synthesizing 9-hydroperoxy-9-methylfluorene in vitro?
The compound is synthesized via cytochrome P-450-mediated oxygenation of 9-methylfluorene in rat liver microsomes. The reaction requires molecular oxygen and is inhibited by carbon monoxide, indicating the involvement of a heme-dependent monooxygenase system. Cumene hydroperoxide acts as a co-substrate to drive the reaction, producing both this compound and its reduced metabolite, 9-hydroxy-9-methylfluorene .
Q. How is the formation of this compound confirmed experimentally?
Researchers use a reconstituted cytochrome P-450 oxygenase system purified from phenobarbital-induced rat liver microsomes to validate enzymatic activity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate and identify the hydroperoxide and hydroxylated metabolites .
Q. What safety precautions are recommended when handling this compound?
While direct safety data for this compound are limited, related fluorene derivatives (e.g., 9-methylene-9H-fluorene) require handling in ventilated environments with personal protective equipment (PPE), including gloves and eye protection. Avoid exposure to ignition sources due to potential flammability .
Advanced Research Questions
Q. What mechanistic insights explain the dual formation of 9-hydroperoxy- and 9-hydroxy-9-methylfluorene?
The hydroperoxide forms via radical recombination during cytochrome P-450 catalysis, while the hydroxy derivative results from subsequent reduction. The balance between these products depends on redox conditions: cumene hydroperoxide favors hydroperoxide formation, whereas NADPH-dependent systems promote reduction to the alcohol .
Q. How do inhibitors like SKF-525A and metyrapone affect the enzymatic synthesis of this compound?
SKF-525A (a cytochrome P-450 inhibitor) suppresses both hydroperoxide and hydroxy metabolite formation by blocking the enzyme’s active site. Metyrapone, which interferes with oxygen binding, selectively inhibits hydroperoxide synthesis, highlighting the role of molecular oxygen in the radical oxygenation pathway .
Q. What experimental strategies address contradictions in metabolite ratios across different microsomal preparations?
Variability arises from differences in cytochrome P-450 isoforms induced by agents like phenobarbital or Aroclor. Researchers should standardize enzyme sources (e.g., using reconstituted systems with purified isoforms) and control co-factor availability (e.g., NADPH vs. cumene hydroperoxide) to ensure reproducibility .
Q. Can this compound serve as a precursor for other bioactive derivatives?
Yes, the hydroperoxide group is reactive and can undergo reduction to form 9-hydroxy-9-methylfluorene or participate in radical-mediated coupling reactions. Its utility in synthesizing spirobifluorenes or peroxides has been explored in Pd-catalyzed C-H arylation and manganese-catalyzed deperoxidation studies .
Q. What advanced analytical techniques are used to characterize this compound?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, GC-MS can differentiate hydroperoxides from alcohols via derivatization (e.g., silylation), while H-NMR identifies characteristic fluorene ring protons and hydroperoxide O-H signals .
Data Contradiction Analysis
Q. Why do some studies report negligible this compound yields under NADPH-supported conditions?
NADPH primarily drives reductive metabolism, favoring the hydroxy derivative. Hydroperoxide formation dominates in peroxidative conditions (e.g., with cumene hydroperoxide), where cytochrome P-450 acts as a peroxidase rather than a monooxygenase. This dichotomy underscores the enzyme’s bifunctional role .
Q. How do species-specific differences in cytochrome P-450 isoforms impact extrapolation of results?
Rat liver microsomes (Aroclor-induced) exhibit higher hydroperoxide production compared to human isoforms due to variations in enzyme kinetics and substrate specificity. Cross-species comparisons require isoform-specific assays or transgenic models to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
